4-(2-Hydroxypyrimidin-5-yl)benzoic acid chemical structure and properties
4-(2-Hydroxypyrimidin-5-yl)benzoic acid chemical structure and properties
Technical Guide: 4-(2-Hydroxypyrimidin-5-yl)benzoic Acid
Abstract
4-(2-Hydroxypyrimidin-5-yl)benzoic acid (CAS 1111103-99-1) is a critical biaryl scaffold in medicinal chemistry, serving as a bioisostere for biphenyl systems and a key intermediate in the synthesis of kinase inhibitors (e.g., FLT3, JAK).[1] This guide details its structural dynamics, specifically the 2-hydroxypyrimidine/2-pyrimidinone tautomerism, physicochemical properties, and a validated Suzuki-Miyaura cross-coupling protocol for its synthesis.
Chemical Structure & Physicochemical Properties
Identity & Nomenclature
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IUPAC Name: 4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid
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CAS Number: 1111103-99-1[2]
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Molecular Formula: C₁₁H₈N₂O₃
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Molecular Weight: 216.19 g/mol
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SMILES: O=C(O)C1=CC=C(C2=CN=C(O)N=C2)C=C1[3]
Structural Dynamics: Tautomerism
A defining feature of this compound is the tautomeric equilibrium of the hydroxypyrimidine ring. While often drawn as the 2-hydroxypyrimidine (enol) form, experimental evidence and quantum mechanical calculations confirm that the 2-pyrimidinone (keto) form predominates in the solid state and polar solvents (e.g., DMSO, water) due to favorable NH···O hydrogen bonding networks and dipolar stabilization.
Key Insight: In drug design, docking simulations must account for the 2-pyrimidinone tautomer as the primary hydrogen bond donor/acceptor species.
Figure 1: Tautomeric equilibrium favoring the 2-pyrimidinone form in biological contexts.
Physicochemical Data
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | >300 °C (Decomposes) | High lattice energy due to intermolecular H-bonding |
| pKa (Acid) | ~4.2 (Carboxylic acid) | Typical for benzoic acid derivatives |
| pKa (Base) | ~9.0 (Pyrimidinone NH) | Weakly acidic proton; deprotonation yields dianion |
| Solubility | DMSO, DMF, 1M NaOH | Insoluble in water, DCM, Hexanes |
| LogP | ~1.2 | Moderate lipophilicity; reduced by zwitterionic character |
Synthetic Protocol
The most robust route to 4-(2-hydroxypyrimidin-5-yl)benzoic acid is the Suzuki-Miyaura Cross-Coupling of 5-bromo-2-hydroxypyrimidine (or its methoxy precursor) with 4-carboxyphenylboronic acid.
Reaction Logic
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Substrate Choice: 5-Bromo-2-hydroxypyrimidine is used directly. The free hydroxyl group (or tautomeric amide) is tolerated under aqueous basic conditions, avoiding protection/deprotection steps.
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Catalyst: Pd(dppf)Cl₂[4]·DCM is preferred over Pd(PPh₃)₄ due to its resistance to oxidation and higher efficiency with heteroaryl chlorides/bromides.
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Base: Potassium carbonate (K₂CO₃) provides sufficient basicity to activate the boronic acid without degrading the pyrimidine ring.
Step-by-Step Methodology
Materials:
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5-Bromo-2-hydroxypyrimidine (1.0 eq)
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4-Carboxyphenylboronic acid (1.2 eq)
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Pd(dppf)Cl₂[4]·DCM complex (0.05 eq)
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K₂CO₃ (3.0 eq)
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Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
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Inerting: Charge a round-bottom flask with the bromide, boronic acid, and base. Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-dioxane and water.
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Catalysis: Add Pd(dppf)Cl₂·DCM under a positive stream of
. -
Reaction: Heat the mixture to 90°C for 12–16 hours. Monitor by LC-MS (Target Mass: 217.06 [M+H]⁺).
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Work-up:
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Cool to room temperature.[3]
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Filter through Celite to remove Palladium black.
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Acidify the filtrate to pH ~3 using 1M HCl. The product will precipitate.
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Purification: Filter the precipitate, wash with water and cold methanol. Recrystallize from DMF/Water if necessary.
Figure 2: Suzuki-Miyaura coupling workflow for high-yield synthesis.
Applications in Drug Discovery
Kinase Inhibitor Scaffold
This molecule serves as a "fragment-like" building block. The benzoic acid moiety allows for amide coupling to solubilizing tails or hinge-binding motifs, while the hydroxypyrimidine acts as a hydrogen bond donor/acceptor pair, mimicking the interactions of nucleobases.
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Target Class: Tyrosine Kinases (e.g., FLT3, JAK2).
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Mechanism: The biaryl axis positions the pyrimidinone oxygen to accept H-bonds from the kinase hinge region (e.g., backbone NH), while the NH donates to backbone carbonyls.
Metal-Organic Frameworks (MOFs)
The rigid, rod-like structure with divergent coordination sites (carboxylic acid + pyrimidinone) makes it an excellent ligand for constructing porous MOFs. The pyrimidinone oxygen can coordinate to metal clusters (Zn, Cu), creating functionalized pores for gas storage or catalysis.
Analytical Characterization
To validate the synthesis, compare experimental data against these expected values:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 12.5-13.0 (br s, 1H, COOH)
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δ 11.8 (br s, 1H, Pyrimidine-NH)
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δ 8.60 (s, 2H, Pyrimidine H-4/6)
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δ 8.00 (d, 2H, Ar-H)
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δ 7.75 (d, 2H, Ar-H)
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Note: The pyrimidine protons appear as a singlet due to rapid tautomeric averaging or symmetry.
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LC-MS (ESI):
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Calculated [M+H]⁺: 217.06
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Observed [M+H]⁺: 217.1
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Safety & Handling
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
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Storage: Store at room temperature, desiccated. Stable under normal laboratory conditions.
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Handling: Use standard PPE (gloves, goggles, lab coat). Avoid dust formation; use a fume hood when weighing large quantities.
References
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Li, Y., et al. (2019). Antiviral Activity of Benzoic Acid Derivatives. International Journal of Molecular Sciences, 20(24), 6261.[5] Retrieved from [Link]
-
EPA. (2025). CompTox Chemicals Dashboard: Benzoic acid derivatives. Retrieved from [Link]
Sources
- 1. MOF ligands of nitrogenous carboxylic acids| BLD Pharm [bldpharm.com]
- 2. MOF ligands of nitrogenous carboxylic acids| BLD Pharm [bldpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
